![molecular formula C18H18FN3O2 B2535286 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea CAS No. 898449-57-5](/img/structure/B2535286.png)
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea
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Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, and its mechanism of action has been investigated in detail.
Scientific Research Applications
Stereoselective Synthesis
This compound is involved in the stereoselective synthesis of active metabolites in potent kinase inhibitors, highlighting its role in the development of targeted therapies for diseases like cancer. For example, the synthesis and stereochemical determination of an active metabolite of the PI3 kinase inhibitor PKI-179 involved a compound with a similar structure, emphasizing the importance of stereochemistry in the efficacy of pharmaceutical compounds (Chen et al., 2010).
Synthesis Methods
Different synthesis methods for related compounds have been explored, which could be applicable to the synthesis of "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea". For instance, a study on the synthesis of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea demonstrated two synthesis methods, highlighting the versatility of synthetic routes for such compounds (Sarantou & Varvounis, 2022).
Modification for Enhanced Activity
Modifying compounds similar to "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea" has shown promise in enhancing biological activity. For example, the modification of a compound to include alkylurea moiety led to potent antiproliferative activities and reduced toxicity, indicating the potential for such modifications to improve therapeutic profiles (Wang et al., 2015).
Anion Recognition
The ability of related urea compounds to bind anions has been studied, suggesting potential applications in sensor technologies or molecular recognition systems. For instance, fluorescent pyridyl ureas have been developed for the binding of strong organic acids, showcasing the utility of such compounds in chemical sensing applications (Jordan et al., 2010).
Kinase Inhibition
Compounds with urea motifs, akin to "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea", have been identified as inhibitors of specific kinases, such as Rho-associated protein kinases (ROCK1 and 2). This indicates their potential application in the development of treatments for diseases associated with these kinases (Pireddu et al., 2012).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-24-16-5-2-4-14(12-16)21-18(23)22(17-6-3-11-20-17)15-9-7-13(19)8-10-15/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHOHSPPOQCEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)urea |
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